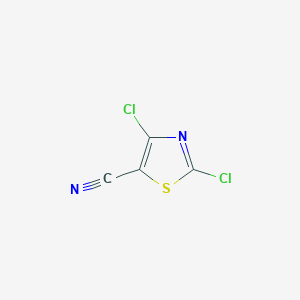

2,4-Dichloro-5-cyanothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWDCGDBOAECIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574676 | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82554-18-5 | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-cyanothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-5-cyanothiazole

This document provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various chemical compounds, including herbicides.[1] This guide details the multi-step synthetic pathway, provides established experimental protocols, and outlines the analytical techniques for its characterization.

Synthesis of this compound

The preparation of this compound is typically achieved through a three-step process starting from 2,4-thiazolidinedione. The synthetic route involves the formation of an aldehyde intermediate, conversion to its oxime, and subsequent dehydration to yield the final nitrile product.[1]

Synthesis Pathway

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Preparation of 2,4-dichloro-5-thiazolecarboxaldehyde

This step involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]

-

Procedure: To a suspension of 2,4-thiazolidinedione (2.14 mol) in phosphorus oxychloride (9.62 mol), dimethylformamide (2.19 mol) is added dropwise while maintaining the temperature between 10-20°C.[1] After the addition is complete, the mixture is heated to 80-85°C for one hour. Subsequently, the reaction is brought to reflux at approximately 115°C and maintained until the evolution of hydrogen chloride gas ceases (approx. 16 hours).[1] The reaction mixture is then carefully worked up by hydrolyzing with ice water and extracted. The crude product can be purified by recrystallization from petroleum ether.[1][2]

-

Yield: Good yields are reported for this reaction, with one example achieving 58.8% of the pure product.[1]

Step 2: Preparation of 2,4-dichloro-5-thiazolecarboxaldehyde oxime

The aldehyde intermediate is converted to its corresponding oxime using hydroxylamine hydrochloride.[1]

-

Procedure: To a solution of sodium bicarbonate (2.2 mol) in 5 liters of water, hydroxylamine hydrochloride (2.2 mol) is added in portions.[1] A solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in 1 liter of ethanol is then added to the aqueous mixture at room temperature with stirring.[1] A precipitate forms almost immediately. The mixture is stirred for an additional hour, after which the solid is collected by suction filtration, washed with water, and dried.[1]

-

Yield: This step proceeds with high efficiency, achieving a yield of approximately 99%.[1]

Step 3: Preparation of this compound

The final step involves the dehydration of the oxime intermediate using acetic anhydride to form the nitrile.[3]

-

Procedure: Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) is stirred with 2 liters of acetic anhydride at reflux temperature (137°C) for 4 hours.[3] The resulting product is then isolated and purified by fractionation using a distillation column.[3]

-

Yield: A yield of 75.7% of the final product, this compound, is reported.[1][3]

Characterization of this compound

The synthesized compound is characterized using a variety of analytical techniques to confirm its identity, purity, and structure. This includes determining its physical properties and analyzing its spectroscopic data.

Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄Cl₂N₂S | [4] |

| Molecular Weight | 179.03 g/mol | [5] |

| Appearance | Colorless crystals | [1][3] |

| Melting Point | 34-35°C | [1][3] |

| Boiling Point | 112°C at 20 mbar | [1][3] |

| Solubility | Recrystallized from petroleum ether | [1][3] |

| IR Spectroscopy | Identity confirmed by comparison with known spectra | [1][3] |

| Mass Spectrometry | Identity confirmed by comparison with known spectra | [1][3] |

| ¹H NMR (Predicted) | No protons attached to the thiazole ring | |

| ¹³C NMR (Predicted) | Peaks corresponding to C2, C4, C5, and CN carbons |

Characterization Workflow

Caption: General workflow for the characterization of the title compound.

Analytical Methodologies

Infrared (IR) Spectroscopy

-

Objective: To identify the presence of key functional groups, particularly the nitrile (C≡N) group.

-

Protocol: A sample of the purified product is prepared, typically as a thin liquid film or a KBr pellet. The IR spectrum is recorded using an FT-IR spectrometer. The characteristic stretching vibration for the nitrile group is expected in the range of 2260-2240 cm⁻¹. Other bands corresponding to the thiazole ring and C-Cl bonds would also be present.[6]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

-

Protocol: A small amount of the sample is introduced into a mass spectrometer. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.[7] The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon framework of the molecule.

-

Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the ¹³C NMR spectrum is recorded. The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule (the nitrile carbon and the three carbons of the thiazole ring). The chemical shifts of these signals provide information about their electronic environment. Since there are no protons on the thiazole ring, a ¹H NMR spectrum would primarily show only solvent and impurity peaks.[8][9]

Melting Point Analysis

-

Objective: To assess the purity of the synthesized compound and confirm its identity.

-

Protocol: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. A sharp melting point range close to the literature value (34-35°C) indicates a high degree of purity.[1][3]

References

- 1. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. PubChemLite - this compound (C4Cl2N2S) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. epa.gov [epa.gov]

- 8. chem.washington.edu [chem.washington.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

2,4-dichloro-5-cyanothiazole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanothiazole is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted thiazole, it belongs to a class of compounds recognized as a "privileged scaffold" in drug design, appearing in numerous FDA-approved pharmaceuticals. The presence of two reactive chlorine atoms and a cyano group makes it a versatile intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is also known by its systematic name, 2,4-dichloro-1,3-thiazole-5-carbonitrile. It is a solid at room temperature, appearing as colorless crystals.[1]

Molecular Structure

The molecular structure of this compound is characterized by a five-membered thiazole ring substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 5.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 82554-18-5 | [3] |

| Molecular Formula | C4Cl2N2S | [2][3] |

| Molecular Weight | 179.03 g/mol | [3] |

| Monoisotopic Mass | 177.91592 Da | [2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 34-35 °C | [1] |

| Boiling Point | 112 °C at 20 mbar | [1] |

| Predicted XlogP | 2.9 | [2] |

Spectral Data

While comprehensive experimental spectral data is not widely available in public repositories, predicted mass spectrometry data provides insight into the molecule's fragmentation patterns.

Predicted Mass Spectrum

The following table lists the predicted collision cross-section (CCS) values for various adducts of the molecule, which is useful for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 178.92320 | 134.0 |

| [M+Na]⁺ | 200.90514 | 148.3 |

| [M-H]⁻ | 176.90864 | 137.1 |

| [M+NH₄]⁺ | 195.94974 | 154.7 |

| [M+K]⁺ | 216.87908 | 143.6 |

| [M]⁺ | 177.91537 | 133.2 |

| [M]⁻ | 177.91647 | 133.2 |

| (Data sourced from PubChem predictions)[2] |

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding oxime precursor. The following protocol details a common method.

Synthesis via Dehydration of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime

This procedure involves the dehydration of the crude oxime using acetic anhydride.

Materials:

-

Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (IV)

-

Acetic anhydride

Equipment:

-

Reaction vessel suitable for reflux

-

Heating mantle

-

Stirrer

-

Silvered distillation column (1 m)

-

Distillation apparatus

-

Recrystallization apparatus

-

Petroleum ether

Procedure:

-

400 g (2.03 mol) of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (IV) is combined with 2 liters of acetic anhydride in a suitable reaction vessel.[1]

-

The mixture is stirred and heated to reflux temperature (approximately 137 °C) for 4 hours.[1]

-

After the reaction is complete, the mixture is allowed to cool.

-

The product is isolated via fractionation using a 1-meter long silvered distillation column.

-

This compound (V) is collected at a temperature of 112 °C under a pressure of 20 mbar.[1]

-

The expected yield is approximately 271 g (75.7% of theory).[1]

-

The product solidifies at room temperature. Further purification can be achieved by recrystallization from petroleum ether to yield colorless crystals.[1]

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The thiazole ring is a key structural component in numerous approved drugs, including antivirals like Ritonavir and various anticancer and anti-inflammatory agents.[4] The functional groups on this compound make it an attractive starting material for creating libraries of novel compounds for biological screening.

Chemical Reactivity

The two chlorine atoms on the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring nitrogens and the adjacent cyano group. The differential reactivity of the chlorine at the C2 versus the C4 position can potentially allow for regioselective substitution, a highly valuable attribute in medicinal chemistry for building molecular complexity in a controlled manner.

Role as a Synthetic Intermediate

This compound serves as a key building block for more complex molecules. It is a known intermediate in the preparation of certain herbicidal compounds.[1] In drug discovery, its structure is analogous to intermediates used in the synthesis of complex pharmaceuticals. For example, the thiazole moiety is central to the structure of the HIV protease inhibitor Ritonavir. While not a direct precursor in published synthesis routes, this compound represents a versatile scaffold for exploring novel derivatives with potential therapeutic activity.

Caption: Potential application in a drug discovery workflow.

Safety and Handling

This compound should be handled with care in a laboratory setting by qualified professionals.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to authorized personnel.

(This is a summary of general safety information. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.)

References

Spectroscopic and Synthetic Profile of 2,4-dichloro-5-cyanothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic and synthetic data for the chemical intermediate 2,4-dichloro-5-cyanothiazole. Due to the limited availability of public experimental spectral data, this document focuses on predicted mass spectrometry data and detailed synthetic protocols.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄Cl₂N₂S | [1] |

| Molecular Weight | 179.03 g/mol | [1] |

| CAS Number | 82554-18-5 | [1] |

| Melting Point | 34°-35° C |

Spectroscopic Data

Extensive searches for experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound did not yield specific spectra within publicly accessible databases. One synthetic protocol notes the confirmation of the compound's identity via mass and IR spectroscopy by referencing a German patent, though the data itself is not presented.

Mass Spectrometry (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a reference for mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.92320 |

| [M+Na]⁺ | 200.90514 |

| [M-H]⁻ | 176.90864 |

| [M+NH₄]⁺ | 195.94974 |

| [M+K]⁺ | 216.87908 |

| [M]⁺ | 177.91537 |

| [M]⁻ | 177.91647 |

| Monoisotopic Mass | 177.91592 Da |

Synthesis Protocol

The synthesis of this compound can be achieved from 2,4-thiazolidinedione through a multi-step process. The key steps are outlined below.

Experimental Workflow for the Synthesis of this compound

References

A Technical Guide to the Solubility and Stability of 2,4-Dichloro-5-Cyanothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2,4-dichloro-5-cyanothiazole, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific experimental data in public literature, this document establishes a predictive framework based on the compound's structure and general chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise quantitative data. The guide includes standardized methodologies for solubility assessment and forced degradation studies, crucial for developing robust synthetic routes, formulation strategies, and ensuring regulatory compliance. All procedural workflows and potential degradation pathways are visualized to enhance understanding.

Introduction to this compound

This compound (CAS No. 82554-18-5) is a highly functionalized heterocyclic compound. Its structure, featuring two reactive chlorine atoms and a cyano group on a thiazole core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in process chemistry, formulation development, and for ensuring the quality and safety of final products.

This guide addresses the fundamental aspects of the solubility of this compound in a range of common organic solvents and its stability under various stress conditions. While specific experimental data for this compound is not extensively published, this document provides a robust framework for its systematic evaluation.

Solubility Profile of this compound

The solubility of an organic compound is primarily governed by its polarity and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a useful predictor.[3] this compound possesses a polar thiazole ring, a polar cyano group, and two polar carbon-chlorine bonds. The nitrogen and sulfur atoms in the ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. Consequently, it is expected to exhibit moderate to good solubility in polar aprotic solvents and limited solubility in nonpolar and some polar protic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound. This table is intended as a guide for solvent selection and should be populated with quantitative experimental data.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Acetone | Polar Aprotic | High | User-defined data |

| Acetonitrile | Polar Aprotic | High | User-defined data |

| Dichloromethane (DCM) | Polar Aprotic | High | User-defined data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | User-defined data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | User-defined data |

| Ethyl Acetate | Polar Aprotic | Medium | User-defined data |

| Methanol | Polar Protic | Medium-Low | User-defined data |

| Ethanol | Polar Protic | Low | User-defined data |

| Toluene | Nonpolar | Low | User-defined data |

| Hexane | Nonpolar | Insoluble | User-defined data |

| Water | Polar Protic | Insoluble | User-defined data |

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.

2.2.1 Materials and Equipment

-

This compound (purity >97%)[1]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

2.2.2 Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute a known volume of the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Visualization of Solubility Determination Workflow

Caption: Experimental workflow for determining solubility.

Stability Profile of this compound

Stability testing is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[5][6] The thiazole ring is generally stable, but the dichloro and cyano substituents are potential sites for degradation.[7][8]

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The cyano group can hydrolyze to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. The chloro groups may also be susceptible to hydrolysis, although this typically requires more forcing conditions.

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation.

-

Photolysis: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[9] A stability-indicating analytical method (e.g., HPLC) is required to separate the parent compound from all potential degradation products.[10][11][12]

3.2.1 Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block/oven, photostability chamber

3.2.2 General Procedure

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor. Aim for a target degradation of 5-20%.

-

Analyze all samples by a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

3.2.3 Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at 60-80°C for several hours. At specified time points, withdraw samples, neutralize with an equivalent amount of base, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). At specified time points, withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Keep at room temperature for several hours. At specified time points, withdraw samples, dilute, and analyze.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Analyze at time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control should be run in parallel.

Predicted Stability Summary

This table summarizes the expected stability of this compound under forced degradation conditions.

| Stress Condition | Reagents/Parameters | Predicted Outcome | Major Degradants (Hypothesized) | Experimental Observations |

| Acid Hydrolysis | 1 M HCl, 80°C | Degradation likely | 2,4-dichloro-5-carboxamidothiazole | User-defined data |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation | 2,4-dichloro-5-carboxythiazole | User-defined data |

| Oxidation | 10% H₂O₂, RT | Moderate degradation | Thiazole S-oxide derivatives | User-defined data |

| Thermal (Solid) | 80°C | Likely stable | None expected | User-defined data |

| Photolytic | ICH Q1B conditions | Potential for degradation | Varies | User-defined data |

Visualizations of Stability Study Workflow and Pathways

Caption: Workflow for a forced degradation study.

Caption: Potential degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific published data is scarce, the predictive analysis based on its chemical structure offers valuable initial guidance for solvent selection and handling. The detailed experimental protocols for solubility determination and forced degradation studies provide researchers with the necessary tools to generate robust, quantitative data. This information is critical for optimizing reaction conditions, developing stable formulations, and ensuring the overall quality and reliability of processes and products involving this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. jetir.org [jetir.org]

- 9. database.ich.org [database.ich.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsr.com [ijpsr.com]

Reactivity Profile of 2,4-Dichloro-5-cyanothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2,4-dichloro-5-cyanothiazole, a versatile heterocyclic building block in medicinal chemistry and materials science. The document details the principal chemical transformations of this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reduction of the nitrile group. Particular emphasis is placed on the regioselectivity of these reactions, providing a framework for the strategic design of novel thiazole derivatives. Experimental protocols for key transformations are provided, alongside quantitative data to guide synthetic efforts. Furthermore, the known biological significance of 2,4-disubstituted-5-cyanothiazole derivatives as kinase inhibitors is discussed, highlighting their potential in drug discovery.

Introduction

This compound (CAS No: 82554-18-5) is a highly functionalized five-membered heteroaromatic compound. The presence of two reactive chlorine atoms at positions 2 and 4, coupled with an electron-withdrawing nitrile group at position 5, renders the thiazole ring susceptible to a variety of chemical modifications. This unique combination of reactive sites makes it a valuable scaffold for the synthesis of diverse molecular architectures with potential applications in pharmaceuticals and functional materials. This guide aims to provide a detailed understanding of its chemical behavior to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved from 2,4-dichloro-5-thiazolecarboxaldehyde. The aldehyde is first converted to its oxime, which is then dehydrated to yield the desired nitrile.

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Oximation of 2,4-dichloro-5-thiazolecarboxaldehyde. (Details of this initial step are not fully described in the provided search results but would typically involve reaction with hydroxylamine.)

-

Step 2: Dehydration to this compound. 400 g (2.03 mol) of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime are stirred in 2 liters of acetic anhydride at reflux (137 °C) for 4 hours. The acetic anhydride is then removed by distillation. The residue is subjected to fractional distillation under reduced pressure (20 mbar) through a 1-meter silvered distillation column. The product, this compound, is collected at 112 °C. The compound solidifies at room temperature into colorless crystals.

Yield: 271 g (75.7% of theory)[1] Melting Point: 34-35 °C[1]

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine atoms, which can be selectively displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing cyano group significantly influences the reactivity of the thiazole ring.

Nucleophilic Aromatic Substitution (SNAr)

3.1.1. Reactions with Amine Nucleophiles

The reaction with primary and secondary amines is a common transformation to introduce nitrogen-containing substituents.

Experimental Protocol: General Procedure for Amination (Illustrative)

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or DMF), the amine (1.0-1.2 eq) and a base (e.g., triethylamine, diisopropylethylamine, or K2CO3, 2.0 eq) are added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

3.1.2. Reactions with Thiol Nucleophiles

Thiols can displace the chlorine atoms to form thioether derivatives. The reaction typically proceeds in the presence of a base to generate the more nucleophilic thiolate.

Experimental Protocol: General Procedure for Thiolation (Illustrative)

-

To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., DMF or DMSO), a base such as sodium hydride or potassium carbonate is added, and the mixture is stirred for a short period to form the thiolate.

-

This compound (1.0 eq) is then added, and the reaction is stirred at room temperature or with gentle heating.

-

Work-up and purification are performed as described for the amination reaction.

3.1.3. Reactions with Alkoxide Nucleophiles

Alkoxides can react to form ether derivatives. The reaction is typically carried out by treating an alcohol with a strong base to generate the alkoxide in situ, followed by the addition of the thiazole substrate.

Experimental Protocol: General Procedure for Alkoxylation (Illustrative)

-

To a solution of the alcohol (1.1 eq) in a dry, aprotic solvent (e.g., THF or dioxane), a strong base such as sodium hydride is added portion-wise at 0 °C.

-

The mixture is stirred until the evolution of hydrogen gas ceases.

-

A solution of this compound (1.0 eq) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature or heated to reflux until the starting material is consumed.

-

The reaction is carefully quenched with water, and the product is extracted and purified.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

3.2.1. Suzuki-Miyaura Coupling

This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents by coupling with boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

A reaction vessel is charged with this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq).

-

A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed.

-

The reaction is heated to a temperature typically between 80-110 °C and monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.

3.2.2. Sonogashira Coupling

This reaction is used to introduce alkyne moieties.

Experimental Protocol: General Procedure for Sonogashira Coupling [4][5]

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq) are added.

-

The terminal alkyne (1.1-1.2 eq) is then added, and the reaction is stirred at room temperature or with gentle heating.

-

Work-up involves quenching with aqueous ammonium chloride, extraction with an organic solvent, and purification by chromatography.

3.2.3. Buchwald-Hartwig Amination

This palladium-catalyzed reaction provides an alternative and often more efficient method for C-N bond formation compared to traditional SNAr, especially for less reactive amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6][7][8][9][10]

-

A reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu, K3PO4).

-

The vessel is purged with an inert gas, and a dry, degassed solvent (e.g., toluene, dioxane) is added.

-

This compound (1.0 eq) and the amine (1.1-1.5 eq) are then added.

-

The mixture is heated, typically between 80-110 °C, until the reaction is complete.

-

Work-up involves quenching the reaction, extraction, and purification of the product.

Reduction of the Nitrile Group

The cyano group can be reduced to a primary amine (aminomethyl group), which can then be further functionalized.

Experimental Protocol: General Procedure for Nitrile Reduction (Illustrative)

-

Using LiAlH4: To a suspension of lithium aluminum hydride (excess) in a dry ether solvent (e.g., THF, diethyl ether) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction is then typically warmed to room temperature and stirred until completion. The reaction is carefully quenched by the sequential addition of water and aqueous base, and the product is extracted and purified.

-

Using Catalytic Hydrogenation: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, acetic acid) containing a catalyst (e.g., Raney Nickel, Pd/C). The mixture is then subjected to hydrogen gas at elevated pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the product is isolated from the filtrate.[11][12][13]

Electrophilic Aromatic Substitution

Due to the presence of two electron-withdrawing chloro groups and a cyano group, the thiazole ring is highly deactivated towards electrophilic aromatic substitution. No examples of such reactions on this compound have been found in the searched literature.

Cycloaddition Reactions

Quantitative Data

Biological Significance and Signaling Pathways

Derivatives of 2,4-disubstituted thiazoles have shown significant potential in drug discovery, particularly as kinase inhibitors.

Thiazole Derivatives as Kinase Inhibitors

The thiazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives of 2,4-disubstituted thiazoles have been investigated as inhibitors of p38 MAPK and Janus kinases (JAKs).

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: p38 MAPKs are involved in inflammatory responses and cell differentiation and are a target for the treatment of inflammatory diseases and cancer.[15] Several inhibitors targeting p38α have been developed.

-

Janus Kinase (JAK) Pathway: The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in autoimmune diseases and cancer. Several JAK inhibitors have been approved for clinical use.

While specific derivatives of this compound have not been explicitly identified as inhibitors of these pathways in the provided search results, the core structure represents a promising starting point for the design of new kinase inhibitors.

Conclusion

This compound is a valuable and reactive building block with significant potential for the synthesis of complex molecules. Its reactivity is primarily centered around the two chlorine atoms, which can be selectively functionalized through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group activates the ring for these transformations and also offers a handle for further chemical modification through reduction. While a comprehensive set of quantitative data for the reactions of this specific substrate is still emerging, the general protocols and reactivity principles outlined in this guide provide a solid foundation for its application in synthetic chemistry. The established link between thiazole derivatives and kinase inhibition further underscores the importance of this compound as a scaffold in the development of novel therapeutic agents. Further research into the specific reaction conditions and biological activities of its derivatives is warranted to fully exploit its potential.

References

- 1. prepchem.com [prepchem.com]

- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyano Diels-Alder and cyano ene reactions. Applications in a formal [2 + 2 + 2] cycloaddition strategy for the synthesis of pyridines. | Semantic Scholar [semanticscholar.org]

- 4. ijnc.ir [ijnc.ir]

- 5. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]

- 12. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 14. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 15. mdpi.com [mdpi.com]

The Commercial Landscape of 2,4-Dichloro-5-cyanothiazole: A Technical Guide for Chemical Researchers

An essential building block in modern medicinal chemistry, 2,4-dichloro-5-cyanothiazole (CAS No. 82554-18-5) is a highly versatile intermediate pivotal to the synthesis of a wide array of therapeutic agents. Its unique trifunctional structure, featuring two reactive chlorine atoms and a cyano group, offers a rich platform for derivatization, enabling the exploration of vast chemical spaces in drug discovery programs. This technical guide provides an in-depth overview of the commercial availability, key suppliers, and synthetic methodologies for this critical compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 97%, ensuring reproducibility in synthetic applications. While pricing is subject to market fluctuations and order volume, the compound is generally accessible for laboratory use. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Number | Purity | Notes |

| Thoreauchem | TH-D12680 | 97% | Price available upon inquiry.[1] |

| Frontier Specialty Chemicals | D1969 | - | Available in gram quantities; bulk inquiries welcome.[2] |

| Echemi | - | 99% (from some vendors) | A platform with multiple distributors offering various grades. |

| Laibo Chem | - | - | Available in 5g packaging.[3] |

| ChemUniverse | - | - | Quote request available for specific purity and quantity needs.[4] |

| Apollo Scientific | - | 95% (for related methyl derivative) | While not the exact compound, indicates capability in similar thiazoles.[5] |

Physicochemical Properties

| Property | Value |

| CAS Number | 82554-18-5 |

| Molecular Formula | C₄Cl₂N₂S |

| Molecular Weight | 177.92 g/mol |

| Melting Point | 34-35 °C[6] |

| Appearance | Colorless crystals[6] |

Synthetic Protocols

The synthesis of this compound is well-documented, with common routes proceeding through the dehydration of an oxime precursor. The following protocols are based on established methodologies.

Protocol 1: Synthesis from 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime

This one-step protocol involves the dehydration of the corresponding oxime to yield the nitrile.

Materials:

-

2,4-Dichloro-5-thiazolecarboxaldehyde oxime

-

Acetic anhydride

Procedure:

-

A mixture of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (e.g., 400 g, 2.03 mol) and acetic anhydride (e.g., 2 liters) is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux (approximately 137 °C) and stirred for 4 hours.[6]

-

After the reaction is complete, the product is isolated and purified by fractional distillation under reduced pressure (e.g., at 112 °C / 20 mbar).[6]

-

The resulting this compound solidifies at room temperature as colorless crystals, which can be further purified by recrystallization from petroleum ether.[6]

Protocol 2: Two-Step Synthesis from 2,4-Thiazolidinedione

This procedure outlines the synthesis of the aldehyde precursor and its subsequent conversion to the oxime, which can then be converted to the final product as described in Protocol 1.

Step 1: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde

-

React 2,4-thiazolidinedione with 1-1.5 molar equivalents of dimethylformamide (DMF) and 3-10 molar equivalents of phosphorus oxychloride (POCl₃).[7]

-

Heat the reaction mixture to reflux (approximately 115 °C) until the evolution of HCl gas ceases.[7]

-

Work up the reaction hydrolytically, for instance, by carefully pouring the mixture onto ice water.

-

Extract the aqueous mixture with a suitable organic solvent, such as methylene chloride.

-

The crude aldehyde can be purified by distillation, crystallization, or column chromatography.[7]

Step 2: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime

-

Add hydroxylamine hydrochloride (e.g., 153 g, 2.2 mol) to a solution of sodium bicarbonate (e.g., 185 g, 2.2 mol) in water (e.g., 5 liters) at room temperature.

-

To this solution, add a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (e.g., 364 g, 2 mol) in ethanol (e.g., 1 liter) with stirring. A precipitate forms rapidly.[7]

-

Stir the mixture for 1 hour, then filter the solid, wash with water, and dry to obtain the oxime.[7] This product can be used in Protocol 1 without further purification.

Role in Drug Discovery and Medicinal Chemistry

This compound is not typically a pharmacologically active agent itself. Instead, its value lies in its utility as a versatile scaffold. The thiazole ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[8] The two chlorine atoms on the thiazole ring of this compound can be selectively substituted through nucleophilic aromatic substitution or cross-coupling reactions, while the cyano group can be hydrolyzed, reduced, or converted to other functional groups. This allows for the systematic generation of compound libraries for screening against various biological targets.

Derivatives of dichlorothiazoles have been investigated for a range of biological activities, including:

-

Anticancer Agents: Thiazole-containing compounds have shown promise as kinase inhibitors and antiproliferative agents.[9]

-

Antimicrobial Agents: The thiazole scaffold is present in compounds with antibacterial and antifungal properties.

-

Antitubercular Agents: Chalcones derived from the related 2,4-dichlorothiazole-5-carboxaldehyde have been explored as potential antitubercular agents.[10]

The strategic functionalization of this compound enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable starting material in the hit-to-lead and lead optimization phases of drug development.

Visualizing Synthetic and Application Pathways

To better illustrate the utility of this compound, the following diagrams depict its synthesis workflow and its role as a versatile chemical intermediate.

Caption: Synthetic pathway for this compound.

Caption: Role as a versatile chemical intermediate.

References

- 1. thoreauchem.com [thoreauchem.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 2,4-Dichloro-5-cyanothiazole , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 105315-39-7 Cas No. | 2,4-Dichloro-5-methylthiazole | Apollo [store.apolloscientific.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dichloro-5-cyanothiazole: Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for 2,4-dichloro-5-cyanothiazole before handling this chemical. The toxicological and biological properties of this compound have not been thoroughly investigated.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 82554-18-5, is a halogenated heterocyclic nitrile. Its structural features, including the reactive chlorine atoms and the cyano group on a thiazole scaffold, make it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. Thiazole rings are present in a wide array of biologically active molecules. However, the specific biological activities and mechanisms of action for this compound are not well-documented in publicly available literature. This guide provides a comprehensive overview of the known safety precautions, handling procedures, and synthetic methods for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound and a structurally similar compound, 2,4-Dichlorothiazole-5-carboxaldehyde, is presented below. It is important to note that while the data for the carboxaldehyde analog can provide some guidance, the properties of the cyano-substituted compound may differ.

| Property | This compound | 2,4-Dichlorothiazole-5-carboxaldehyde |

| CAS Number | 82554-18-5 | Not specified in provided results |

| Molecular Formula | C₄Cl₂N₂S | Not specified in provided results |

| Molecular Weight | 179.03 g/mol | Not specified in provided results |

| Appearance | Colorless crystals[1] | Not specified in provided results |

| Melting Point | 34-35 °C[1] | Not specified in provided results |

| Boiling Point | 112 °C at 20 mbar[1] | Not specified in provided results |

| log Pow | Not Found | 1.916 |

Safety and Handling Precautions

Due to the lack of a specific Safety Data Sheet for this compound, the following information is largely based on the SDS for the structurally related compound, 2,4-Dichlorothiazole-5-carboxaldehyde. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater toxicity.

Hazard Identification

Based on the data for 2,4-Dichlorothiazole-5-carboxaldehyde, this compound should be considered a hazardous substance.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H319: Causes serious eye irritation.

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

| PPE Category | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure full body coverage to prevent skin contact.[3] |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If the formation of dusts or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.[4] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a chemical fume hood. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved from 2,4-thiazolidinedione in a two-step process. The first step involves the formation of the intermediate 2,4-dichloro-5-thiazolecarboxaldehyde, which is then converted to its oxime, followed by dehydration to yield the final product.

Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde

This procedure is adapted from a patented method[8].

Materials:

-

2,4-thiazolidinedione

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Methylene chloride or Diethyl ether

Procedure:

-

In a suitable reaction vessel, suspend 2,4-thiazolidinedione in phosphorus oxychloride.

-

With stirring and cooling (10-20 °C), add dimethylformamide dropwise.

-

After the addition is complete, heat the mixture to reflux (approximately 115 °C) and continue stirring until the evolution of HCl gas ceases.

-

After cooling, slowly pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with an organic solvent such as methylene chloride or diethyl ether.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-thiazolecarboxaldehyde.

-

The crude product can be purified by distillation, crystallization from petroleum ether, or column chromatography.

Synthesis of this compound

This procedure is based on the dehydration of the corresponding aldoxime[1].

Materials:

-

Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime

-

Acetic anhydride

Procedure:

-

Combine crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime and acetic anhydride in a reaction flask.

-

Stir the mixture at reflux temperature (approximately 137 °C) for 4 hours.

-

After cooling, purify the product by fractional distillation under reduced pressure to yield this compound.

-

The product solidifies at room temperature and can be recrystallized from petroleum ether.

Figure 1. Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

As of the date of this guide, there is a significant lack of publicly available scientific literature detailing the specific biological activities, toxicological profile, or mechanism of action of this compound. While the thiazole moiety is a common scaffold in many biologically active compounds, and other cyanothiazole derivatives have been investigated for various therapeutic and agrochemical applications, no specific data for this particular compound could be retrieved.

Researchers and drug development professionals are strongly advised to conduct thorough in-house toxicological and biological activity screenings before proceeding with any application of this compound. The presence of two chlorine atoms and a cyano group suggests potential for reactivity and biological effects that warrant careful investigation.

Logical Relationships in Handling a Spill

In the event of a spill, a structured and logical approach is necessary to ensure safety and minimize environmental contamination.

Figure 2. Logical workflow for responding to a chemical spill.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules. However, the lack of comprehensive safety and biological data necessitates a highly cautious approach to its handling and use. This guide has summarized the available information on its properties, safe handling procedures based on a close structural analog, and detailed synthetic protocols. It is the responsibility of the researcher to seek out the most current and specific safety information and to conduct a thorough risk assessment before commencing any work with this compound. Further research into the toxicological and biological properties of this compound is essential to fully understand its potential applications and associated risks.

References

- 1. prepchem.com [prepchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 8. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

The Pivotal Intermediate: A Technical Guide to 2,4-Dichloro-5-cyanothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-cyanothiazole is a highly reactive and versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring two reactive chlorine atoms and a cyano group on a thiazole scaffold, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

While detailed experimental data on all physicochemical properties are not extensively published in readily available literature, the fundamental characteristics of this compound can be summarized.

| Property | Value | Reference |

| Molecular Formula | C₄Cl₂N₂S | [1] |

| Molecular Weight | 179.04 g/mol | [1] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 34-35°C | [2] |

| CAS Number | 82554-18-5 | [3] |

Synthesis of this compound

A well-documented and efficient synthetic route to this compound proceeds via a two-step process starting from 2,4-thiazolidinedione. This pathway involves the formation of 2,4-dichloro-5-thiazolecarboxaldehyde and its subsequent conversion to the corresponding oxime, which is then dehydrated to yield the final product.[4]

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde [4]

-

Reagents: 2,4-thiazolidinedione, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

-

Procedure: To a suspension of 2,4-thiazolidinedione (2.14 mol) in phosphorus oxychloride (9.62 mol), dimethylformamide (2.19 mol) is added dropwise at 10-20°C. The mixture is then heated to 80-85°C for one hour, followed by heating to reflux (approximately 115°C) until the evolution of hydrogen chloride gas ceases (about 8 hours). After cooling, excess phosphorus oxychloride is removed by distillation under vacuum. The remaining residue is carefully poured onto ice water and extracted with methylene chloride. The combined organic phases are washed, dried, and concentrated to yield the crude product.

-

Purification: The crude 2,4-dichloro-5-thiazolecarboxaldehyde can be purified by distillation, crystallization from petroleum ether, or chromatography.

-

Yield: 50-60% of theory.[4]

Step 2: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime [4]

-

Reagents: 2,4-dichloro-5-thiazolecarboxaldehyde, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water.

-

Procedure: A solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in ethanol is added to a solution of sodium bicarbonate (2.2 mol) and hydroxylamine hydrochloride (2.2 mol) in water at room temperature with stirring. A precipitate forms, and the mixture is stirred for one hour. The solid is collected by filtration, washed with water, and dried.

-

Yield: Approximately 99% of theory.[4]

Step 3: Preparation of this compound [2]

-

Reagents: 2,4-dichloro-5-thiazolecarboxaldehyde oxime, acetic anhydride.

-

Procedure: Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) is stirred in acetic anhydride (2 liters) at reflux temperature (137°C) for 4 hours. The product is then isolated by fractional distillation under reduced pressure.

-

Yield: 75.7% of theory.[2]

| Step | Product | Key Reagents | Reaction Conditions | Yield |

| 1 | 2,4-Dichloro-5-thiazolecarboxaldehyde | POCl₃, DMF | Reflux (~115°C) | 50-60%[4] |

| 2 | 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime | NH₂OH·HCl, NaHCO₃ | Room Temperature | ~99%[4] |

| 3 | This compound | Acetic Anhydride | Reflux (137°C) | 75.7%[2] |

Applications as a Chemical Intermediate

The reactivity of the two chlorine atoms and the cyano group makes this compound a valuable precursor for a variety of chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.

In Pharmaceutical Synthesis

A significant application of this compound is as a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib , a medication used to treat certain types of cancer.[5][6][7][8][9] The synthesis of Dasatinib involves the reaction of a derivative of this compound with other complex molecules.

Caption: Role of this compound in Dasatinib synthesis.

The chloro substituents on the thiazole ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is central to its utility in building the complex molecular framework of Dasatinib and other potential drug candidates.

In Agrochemical Synthesis

This compound is a known intermediate in the preparation of herbicidal compounds.[4][10] Specifically, it is a precursor for the synthesis of thiazolyloxyacetamide type herbicides. The thiazole moiety is a common scaffold in agrochemicals due to its biological activity.[11][12][13][14]

Key Reactions and Mechanistic Considerations

The chemistry of this compound is dominated by the reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution: The chlorine atoms at the 2- and 4-positions are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the cyano group and the thiazole ring facilitates these reactions. The regioselectivity of the substitution can often be controlled by reaction conditions.

-

Reactions of the Cyano Group: The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or reaction with organometallic reagents.

Conclusion

This compound is a chemical intermediate of considerable synthetic utility. Its well-established synthesis and the versatile reactivity of its functional groups have positioned it as a key building block in the development of important pharmaceuticals, such as Dasatinib, and various agrochemicals. For researchers and professionals in drug discovery and chemical development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its potential in the creation of novel and effective molecules.

References

- 1. PubChemLite - this compound (C4Cl2N2S) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 5. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP0115811A2 - 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation - Google Patents [patents.google.com]

- 11. Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries [jindunchemical.com]

- 12. researchgate.net [researchgate.net]

- 13. innospk.com [innospk.com]

- 14. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 2,4-dichloro-5-cyanothiazole

An In-depth Technical Guide to 2,4-Dichloro-5-cyanothiazole

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound is most accurately identified by its IUPAC name and CAS number to avoid ambiguity.

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-1,3-thiazole-5-carbonitrile[1] |

| Common Name | This compound[2][3][4][5] |

| CAS Number | 82554-18-5[3][4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄Cl₂N₂S | [1][5] |

| Molecular Weight | 177.92 g/mol | [5] |

| Appearance | Colorless crystals | [2][3] |

| Melting Point | 34-35 °C | [2][3] |

| Boiling Point | 112 °C @ 20 mbar | [2][3] |

| Solubility | Recrystallizable from petroleum ether | [2][3] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Precautionary Statement |

| Toxic if swallowed. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Do not eat, drink or smoke when using this product. |

| Wear eye protection/face protection. | |

| IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| If eye irritation persists: Get medical advice/attention. | |

| Store locked up. | |

| Dispose of contents/container to an approved waste disposal plant. |

Note: The safety information is based on the Safety Data Sheet for the related compound 2,4-Dichlorothiazole-5-carboxaldehyde, as specific data for this compound was not explicitly found in the search results. It is crucial to consult the specific SDS for CAS number 82554-18-5 before handling.

Synthesis and Experimental Protocol

This compound can be synthesized from 2,4-thiazolidinedione through a two-step process. The overall synthetic workflow is depicted in the diagram below.

References

- 1. PubChemLite - this compound (C4Cl2N2S) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. thoreauchem.com [thoreauchem.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-dichloro-5-cyanothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-cyanothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features two chlorine atoms at positions C2 and C4, which are activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the thiazole ring nitrogen and the C5-cyano group. This dual reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable scaffold for the synthesis of diverse compound libraries. These substituted thiazoles are core components in many biologically active agents.[1] This document provides an overview of the key factors governing its reactivity and detailed protocols for its reaction with common classes of nucleophiles.

Regioselectivity of Nucleophilic Substitution

The primary consideration in the functionalization of this compound is regioselectivity—whether the incoming nucleophile will displace the chlorine at the C2 or C4 position. In related heterocyclic systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, substitution typically occurs preferentially at the C4 position under kinetic control and milder conditions.[2][3][4] This preference is governed by the stability of the intermediate Meisenheimer complex formed during the addition-elimination mechanism.

The C4 position is generally more activated due to the combined electron-withdrawing influence of the ring nitrogen and the para-like orientation relative to the cyano group, which can effectively stabilize the negative charge of the intermediate through resonance. However, the C2 position is also activated, being alpha to the sulfur atom. Consequently, reaction conditions such as temperature, solvent, and the nature of the nucleophile can influence the regiochemical outcome. Harsh conditions may lead to di-substitution or substitution at the less reactive C2 position.

Figure 1. Regioselectivity in the monosubstitution of this compound.

Application Note 1: Reaction with N-Nucleophiles (Amines)

The substitution of chlorine with primary and secondary amines is one of the most common modifications of this scaffold, leading to the synthesis of various 2-amino or 4-aminothiazole derivatives. These reactions are typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.

Quantitative Data Summary

| Entry | Nucleophile (Amine) | Base / Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |

| 1 | Aniline | K₂CO₃ / DMF | 80 | 6 | C4 | >90 |

| 2 | Morpholine | DIPEA / NMP | 100 | 4 | C4 | >95 |

| 3 | Benzylamine | Et₃N / Acetonitrile | Reflux | 8 | C4 | 85-95 |

| 4 | Cyclopropylamine | NaHCO₃ / Dioxane | 90 | 12 | C4 | 88 |

Note: Data is representative of typical SNAr reactions on activated dichloro-heterocycles and serves as a guideline.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-(morpholino)-5-cyanothiazole

This protocol describes a general procedure for the selective substitution at the C4 position.

Figure 2. General experimental workflow for amination reaction.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

-

Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.2 M.

-

Add morpholine to the stirred solution, followed by the dropwise addition of DIPEA.

-

Heat the reaction mixture to 90 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application Note 2: Reaction with O-Nucleophiles (Alkoxides)

Reactions with alkoxides, such as sodium methoxide or ethoxide, are used to introduce alkoxy groups, forming ether linkages. These reactions are typically fast and high-yielding. The Williamson ether synthesis conditions are often applied, where the alkoxide is either used as a salt or generated in situ.[5]

Quantitative Data Summary

| Entry | Nucleophile (Alkoxide) | Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |

| 1 | Sodium Methoxide | Methanol | 60 | 2 | C4 | >95 |

| 2 | Sodium Ethoxide | Ethanol | Reflux | 3 | C4 | >95 |

| 3 | Potassium tert-butoxide | THF | 25 | 4 | C4 | 80-90 |

| 4 | Phenol + K₂CO₃ | DMF | 100 | 8 | C4 | 85 |

Note: Data is representative and serves as a guideline.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-cyanothiazole

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add a solution of sodium methoxide (1.1 eq, e.g., 25 wt% in methanol).

-

Reaction: Stir the mixture at 60 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: After completion, cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash chromatography if necessary.

Application Note 3: Reaction with S-Nucleophiles (Thiols)